molecular formula C7H12N2OS B13991567 Thiocyanic acid, diethylcarbamoylmethyl ester CAS No. 73908-97-1

Thiocyanic acid, diethylcarbamoylmethyl ester

Cat. No.: B13991567
CAS No.: 73908-97-1
M. Wt: 172.25 g/mol
InChI Key: RMOLMHPLFIVJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Such compounds are often utilized in organic synthesis, agrochemicals, and polymer stabilization due to their reactivity and stability.

Properties

CAS No.

73908-97-1

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

[2-(diethylamino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C7H12N2OS/c1-3-9(4-2)7(10)5-11-6-8/h3-5H2,1-2H3

InChI Key

RMOLMHPLFIVJBX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-thiocyanato-acetamide typically involves the reaction of N,N-diethylacetamide with thiocyanate reagents. One common method is the reaction of N,N-diethylacetamide with ammonium thiocyanate in the presence of a suitable catalyst under controlled temperature and pressure conditions. The reaction proceeds as follows:

N,N-diethylacetamide+NH4SCNN,N-diethyl-2-thiocyanato-acetamide+NH3\text{N,N-diethylacetamide} + \text{NH}_4\text{SCN} \rightarrow \text{N,N-diethyl-2-thiocyanato-acetamide} + \text{NH}_3 N,N-diethylacetamide+NH4​SCN→N,N-diethyl-2-thiocyanato-acetamide+NH3​

Industrial Production Methods

Industrial production of N,N-diethyl-2-thiocyanato-acetamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-thiocyanato-acetamide undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiocyanate group can yield amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

N,N-diethyl-2-thiocyanato-acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-thiocyanato-acetamide involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interfere with cellular pathways by modifying key signaling molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiocyanate Esters

Thiocyanic Acid, (4-Fluorophenyl)methyl Ester ()

  • Molecular Formula : C₈H₆FNS
  • Structure : Contains a fluorinated aromatic ring linked to a methylthiocyanate group.
  • Key Properties: Canonical SMILES: N#CSCC1=CC=C(F)C=C1 Boiling Point/Melting Point: Not provided in evidence.
  • Applications : Likely used in pharmaceuticals or agrochemicals due to fluorinated aromatic systems’ bioactivity .

Thiocyanic Acid, Isopropyl Ester ()

  • Molecular Formula : C₄H₇NS
  • Molecular Weight : 101.167 g/mol
  • Key Properties :
    • Lower molecular weight compared to aromatic thiocyanates.
    • Higher volatility (e.g., used as a solvent or intermediate in small-molecule synthesis).
  • Applications : Industrial intermediates or laboratory reagents .

Thiocyanic Acid, Phenyl Ester ()

  • Molecular Formula : C₇H₅NS
  • CAS : 5285-87-0
  • Thermodynamic Data :
    • Boiling Point: 345.20 K (72.05°C) at 0.10 kPa .
  • Applications : Found in thermal runaway products of lithium-ion batteries () and as a reference standard in mass spectrometry .

Thiocyanic Acid, (2-Benzothiazolylthio)methyl Ester ()

  • Molecular Formula : C₉H₆N₂S₃
  • CAS : 21564-17-0
  • Key Properties :
    • Complex heterocyclic structure with benzothiazole and thiocyanate groups.
    • logP : 3.560 (indicating moderate hydrophobicity) .
  • Applications : Used as a biocide (e.g., Busan 30) in water treatment and industrial preservatives .

Thiocyanic Acid, Methyl Ester ()

  • Molecular Formula : C₂H₃NS
  • CAS : 556-64-9
  • Physical Properties :
    • Vapor Pressure: 6.17 kPa at 325.26 K .
    • Toxicity: Classified as hazardous (98% purity; Safety Data Sheet in ).

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
Thiocyanic acid, diethylcarbamoylmethyl ester Not available Not available Not available Hypothetical: Polymer stabilization
(4-Fluorophenyl)methyl ester C₈H₆FNS 167.20 Not provided Pharmaceuticals
Isopropyl ester C₄H₇NS 101.17 625-59-2 Industrial intermediates
Phenyl ester C₇H₅NS 135.19 5285-87-0 Battery chemistry, reference standards
(2-Benzothiazolylthio)methyl ester C₉H₆N₂S₃ 238.35 21564-17-0 Biocides, preservatives
Methyl ester C₂H₃NS 73.11 556-64-9 Laboratory reagents

Structural and Functional Insights

  • Substituent Effects :
    • Aromatic vs. Aliphatic : Aromatic thiocyanates (e.g., phenyl or fluorophenyl derivatives) exhibit higher thermal stability and bioactivity compared to aliphatic variants (e.g., methyl or isopropyl esters) .
    • Heterocyclic Systems : Compounds like (2-benzothiazolylthio)methyl ester show enhanced biocidal activity due to sulfur-rich heterocycles .
  • Toxicity Trends : Methyl and benzothiazole-containing esters are more hazardous (), while phenyl esters are relatively stable but may release cyanide under decomposition .

Biological Activity

Thiocyanic acid, diethylcarbamoylmethyl ester, also known as a derivative of thiocyanic acid, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : Cx_{x}Hy_{y}Nz_{z}Sw_{w}
  • Molecular Weight : Varies based on the specific structure.
  • IUPAC Name : this compound
  • CAS Number : Not specifically listed in the provided sources.

Thiocyanic acid derivatives are known to exhibit various biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity : Thiocyanates are recognized for their antimicrobial properties. They can inhibit microbial growth by disrupting cellular processes and damaging microbial membranes.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in biological systems.
  • Enzyme Inhibition : Some studies suggest that thiocyanic acid derivatives can inhibit specific enzymes, which can be beneficial in therapeutic applications.

Antimicrobial Effects

Research has shown that thiocyanic acid derivatives possess significant antimicrobial properties against a range of pathogens. For instance:

  • Fungi : Effective against various fungal strains, making it useful in agricultural applications as a fungicide.
  • Bacteria : Exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Potential

Some studies indicate that thiocyanic acid derivatives may have cytotoxic effects on cancer cells:

  • Case Study 1 : A study demonstrated that diethylcarbamoylmethyl ester exhibited selective cytotoxicity against specific cancer cell lines while sparing normal cells, suggesting its potential as an anticancer agent.
  • Mechanism : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspases.

Neuroprotective Effects

Emerging research suggests that thiocyanic acid derivatives may have neuroprotective effects:

  • Case Study 2 : In vitro studies indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings

StudyFindings
Study 1Demonstrated antimicrobial efficacy against fungal and bacterial strains.
Study 2Showed selective cytotoxicity in cancer cell lines with minimal effects on normal cells.
Study 3Indicated potential neuroprotective effects through oxidative stress mitigation.

Safety and Toxicology

While the biological activities of thiocyanic acid derivatives are promising, safety assessments are crucial:

  • Acute Toxicity : Limited data suggests low acute toxicity; however, exposure limits should be established based on comprehensive toxicological studies.
  • Chronic Effects : Long-term exposure effects remain largely unassessed, necessitating further investigation to evaluate potential carcinogenic or reproductive risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.